(S)-tert-butyl (4-methyl-3-oxo-1-phenylpent-4-en-2-yl)carbamate
Overview
Description
(S)-tert-butyl (4-methyl-3-oxo-1-phenylpent-4-en-2-yl)carbamate is a useful research compound. Its molecular formula is C17H23NO3 and its molecular weight is 289.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
It is utilized in the synthesis of new polyheterocyclic compounds based on chalcones, contributing to the development of novel organic compounds (Velikorodov et al., 2019).
This compound plays a role in research for oxazolidinones and chiral auxiliaries, which are important in synthesizing asymmetric molecules (Brenner et al., 2003).
It acts as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-nucleosides, which are significant in the field of medicinal chemistry (Ober et al., 2004).
Its reaction with lithium powder and DTBB is used to catalyze the lithiation of a N-(chloromethyl) carbamate, which is a significant process in organic synthesis (Ortiz et al., 1999).
This compound has been used to synthesize potent α-secretase inhibitors, contributing to the development of treatments for neurological diseases (Ghosh et al., 2017).
It serves as an important intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291), a medication used in cancer treatment (Zhao et al., 2017).
The compound is used in photoredox-catalyzed amination processes, allowing for the assembly of 3-aminochromones under mild conditions, which is useful in synthetic organic chemistry (Wang et al., 2022).
Its synthesis with Boc-involved neighboring group participation offers advantages in simplicity, cost efficiency, yield, and purification procedure, beneficial for organic synthesis processes (Li et al., 2015).
It is also used in regio- and stereo-selective 1,3-dipolar cycloadditions, a crucial reaction type in organic chemistry (Pušavec et al., 2014).
Properties
IUPAC Name |
tert-butyl N-[(2S)-4-methyl-3-oxo-1-phenylpent-4-en-2-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-12(2)15(19)14(11-13-9-7-6-8-10-13)18-16(20)21-17(3,4)5/h6-10,14H,1,11H2,2-5H3,(H,18,20)/t14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGBLKGJCSSYJW-AWEZNQCLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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